

The Multifaceted Biological Activities of 1,2,4-Trimethoxybenzene Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *1,2,4-Trimethoxybenzene*

Cat. No.: *B152335*

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For Researchers, Scientists, and Drug Development Professionals

The **1,2,4-trimethoxybenzene** scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, antioxidant, and anti-inflammatory properties of these compounds. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced comprehension.

Anticancer Activity

Derivatives of **1,2,4-trimethoxybenzene** have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the *in vitro* cytotoxic activity (IC50 values) of various **1,2,4-trimethoxybenzene** derivatives against a range of human cancer cell lines.

Compound/Derivative	Cell Line	Cancer Type	IC50 (μM)	Reference
Chalcone Derivatives				
(E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one	PC-3	Prostate Cancer	1.5	[1]
LNCaP		Prostate Cancer	2.5	[1]
Chalcone-Benzimidazolium Salt 7a	A549	Lung Cancer	3.2	[2]
HCT116		Colon Cancer	2.8	[2]
Indole Derivatives				
Compound 3g	MCF-7	Breast Cancer	2.94 ± 0.56	[3]
MDA-MB-231		Breast Cancer	1.61 ± 0.004	[3]
A549		Lung Cancer	6.30 ± 0.30	[3]
HeLa		Cervical Cancer	6.10 ± 0.31	[3]
A375		Melanoma	0.57 ± 0.01	[3]
B16-F10		Melanoma	1.69 ± 0.41	[3]
Pyridine Derivatives				
Compound VI	HCT116	Colorectal Carcinoma	4.83	[4]
HepG-2		Hepatocellular Carcinoma	3.25	[4]

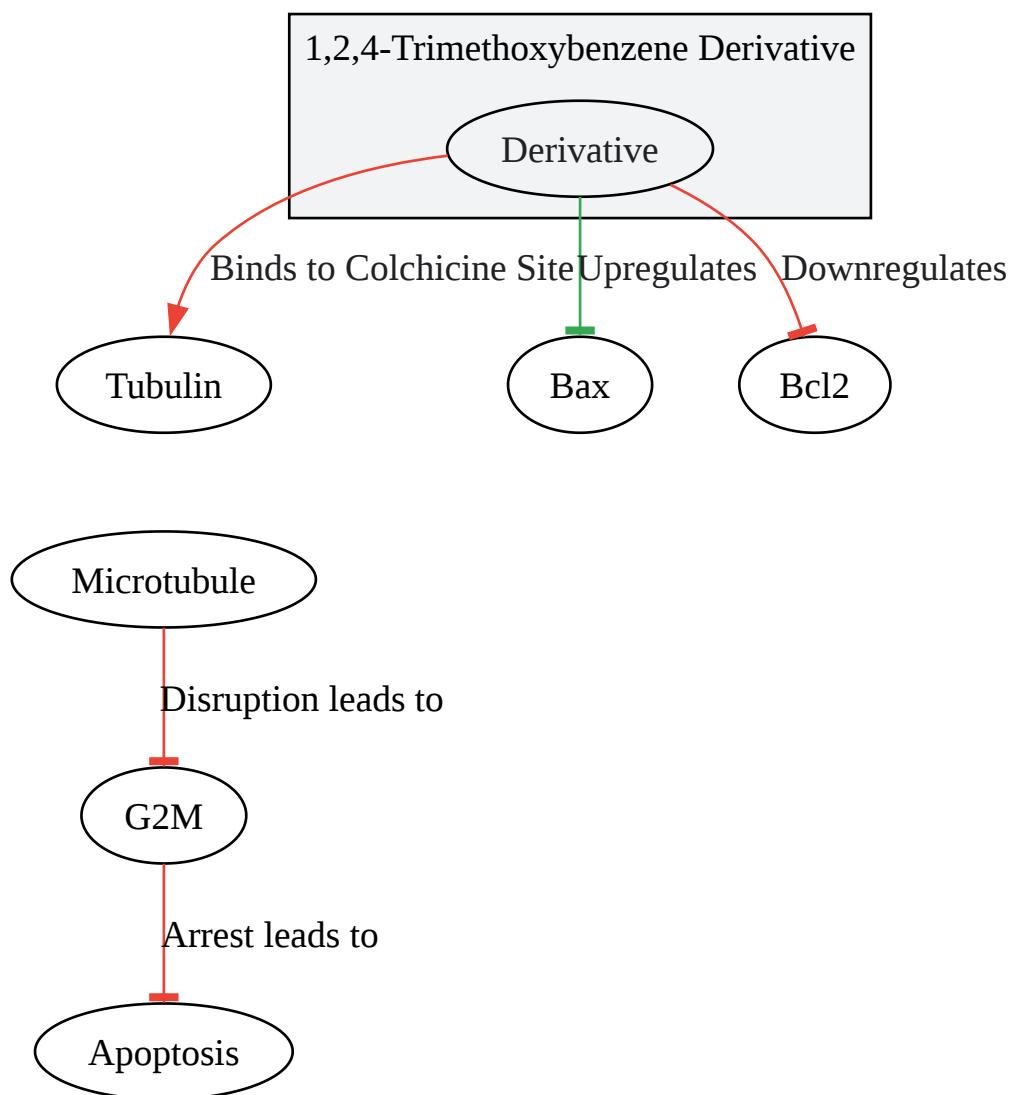
MCF-7	Breast Cancer	6.11	[4]
1,2,4-Triazole Derivatives			
Anilide 4e	MCF-7	Breast Adenocarcinoma	7.79
Anilide 4f	MCF-7	Breast Adenocarcinoma	10.79
Anilide 4l	MCF-7	Breast Adenocarcinoma	13.20

Experimental Protocols

- Claisen-Schmidt Condensation: 4'-hydroxyacetophenone and 3,4,5-trimethoxybenzaldehyde are reacted in the presence of NaOH to yield (E)-1-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one.[2]
- Alkylation: The resulting chalcone is dissolved in dimethylformamide. Sodium hydride (NaH) is added under a nitrogen atmosphere in an ice bath. After stirring, 1,3-dibromopropane is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched with HCl, and the product is extracted with ethyl acetate. The crude product is purified by column chromatography.[2]
- Tubulin Preparation: Purified tubulin is reconstituted in a general-purpose tubulin buffer.
- Reaction Setup: The reconstituted tubulin is added to a pre-warmed 96-well plate. Test compounds at varying concentrations are then added.
- Measurement: The absorbance at 340 nm is recorded every 60 seconds for one hour at 37°C using a microplate reader.[3]
- Data Analysis: The dose-response curves are plotted to determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[4]

- Cell Treatment: Cancer cells (e.g., HepG-2) are treated with the test compound at its IC50 concentration for a specified period (e.g., 48 hours).
- Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.
- Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.
- Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.
- Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.

Signaling Pathways



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Antimicrobial Activity

Certain **1,2,4-trimethoxybenzene** derivatives, particularly those incorporating triazole moieties, have shown promising activity against various bacterial and fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected **1,2,4-trimethoxybenzene** derivatives against different microorganisms.

Compound/Derivative	Microorganism	MIC (nM)	Reference
1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9o	S. aureus	24	[6]
E. coli		51	[6]
P. aeruginosa		53	[6]
B. subtilis		16	[6]
1,2,4-Triazolo[1,5-a]pyrimidine Derivative 9n	S. aureus	>MIC of Ciprofloxacin	[6]
E. coli		>MIC of Ciprofloxacin	[6]
P. aeruginosa		>MIC of Ciprofloxacin	[6]
B. subtilis		3x MIC of Ciprofloxacin	[6]

Experimental Protocol

- Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to a specified density.
- Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

The antioxidant potential of **1,2,4-trimethoxybenzene** derivatives has been evaluated using various in vitro assays, with some compounds demonstrating significant radical scavenging activity.

Quantitative Antioxidant Activity Data

The following table summarizes the radical scavenging activity of **1,2,4-trimethoxybenzene** derivatives in DPPH and ABTS assays.

Compound/Derivative	Assay	Scavenging Activity (%) at a specific concentration	Reference
AFE (Artemisia fukudoana extract containing trimethoxybenzenes)	DPPH	38.57 ± 1.04 at 12.5 µg/ml	[7]
DPPH		53.63 ± 2.68 at 25 µg/ml	[7]
DPPH		66.16 ± 4.54 at 50 µg/ml	[7]
ABTS		32.09 ± 1.11 at 12.5 µg/ml	[7]
ABTS		50.29 ± 2.74 at 25 µg/ml	[7]
ABTS		88.19 ± 1.47 at 50 µg/ml	[7]

Experimental Protocol

- Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

- Reaction: The test compound is mixed with the DPPH solution in a 96-well microplate.
- Incubation: The plate is incubated at room temperature in the dark for 30 minutes.
- Measurement: The absorbance of the solution is measured at 514 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (methanol).

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of **1,2,4-trimethoxybenzene**, particularly its ability to inhibit the NLRP3 inflammasome.

Quantitative Anti-inflammatory Activity Data

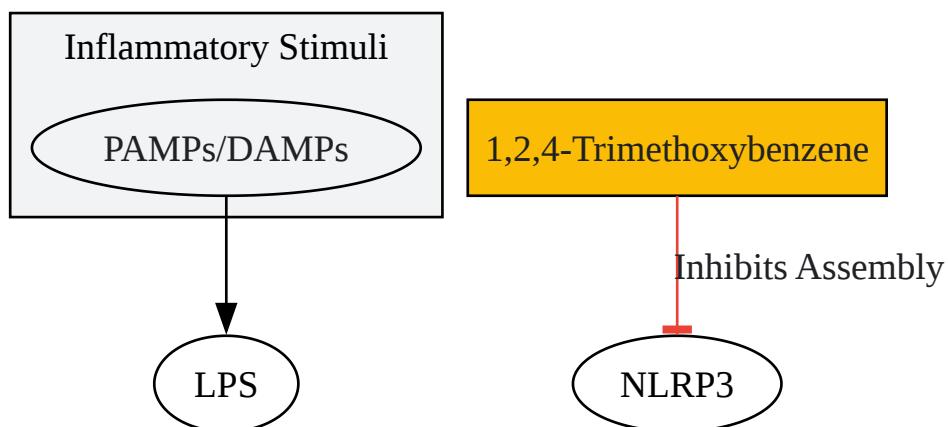
Compound	Assay	Effect	Concentration	Reference
1,2,4-Trimethoxybenzene	NLRP3 inflammasome activation	Markedly suppressed	1 mM	[8][9]
Caspase-1 activation	Decreased	1 mM		[8][9]
IL-1 β secretion	Decreased	1 mM		[8][9]

Experimental Protocol

- Cell Culture and Priming: Murine bone marrow-derived macrophages (BMDMs) are cultured and primed with lipopolysaccharide (LPS) to induce the expression of pro-IL-1 β and NLRP3.
- Inhibitor Treatment: The primed cells are treated with **1,2,4-trimethoxybenzene**.
- NLRP3 Activation: The NLRP3 inflammasome is activated by adding nigericin or ATP.
- Sample Collection: The cell culture supernatants are collected to measure secreted IL-1 β , and cell lysates are prepared to analyze caspase-1 activation.

- Analysis: IL-1 β levels are quantified by ELISA, and caspase-1 activation (cleavage) is assessed by Western blotting.

Signaling Pathway



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Conclusion

The **1,2,4-trimethoxybenzene** scaffold serves as a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The provided data and protocols are intended to facilitate further research and development in harnessing the therapeutic promise of this important class of compounds. Future studies should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the *in vivo* efficacy and safety of the most promising candidates.

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